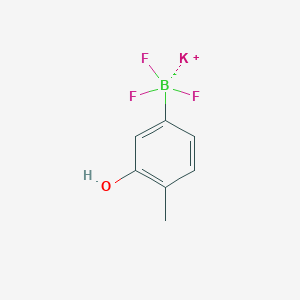

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate

Overview

Description

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . It is used as a potent boronic acid surrogate in Suzuki Cross-Coupling . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

The synthesis of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate involves the use of organotrifluoroborate salts . The multicomponent reaction of potassium trifluoroborate salts has been highlighted in the synthesis of α-amino esters . The reaction provides direct access to optically active α-amino esters with moderate to good yields .Molecular Structure Analysis

The molecular formula of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is C7H7BF3K . The molecular weight is 198.04 g/mol . The InChI Key is KRWDYXJWQBTBAH-UHFFFAOYSA-N .Chemical Reactions Analysis

In Suzuki Cross-Coupling, organotrifluoroborates like Potassium (3-hydroxy-4-methylphenyl)trifluoroborate are used as potent boronic acid surrogates . The compound is remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is soluble in water . It has a melting point of over 300°C . It is recommended to store the compound in cool dry conditions in well-sealed containers . It is incompatible with strong oxidizing agents .Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including the 3-hydroxy-4-methylphenyl variant, are utilized in cross-coupling reactions. A study demonstrated their effective use in cross-coupling with aryl and heteroaryl chlorides, catalyzed by oxime-derived palladacycles, under phosphine-free conditions (Alacid & Nájera, 2008).

Oxidation and Suzuki-Miyaura Cross-Coupling

Another research explored the oxidation of hydroxyl-substituted organotrifluoroborates, including those with the 3-hydroxy-4-methylphenyl group. The study noted their successful oxidation while retaining the trifluoroborate moiety, and their subsequent use in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

Hydrolysis and Boronic Acid Release

Research on the hydrolysis of potassium organotrifluoroborate reagents, including 3-hydroxy-4-methylphenyl derivatives, has shown its application in Suzuki-Miyaura coupling. The study revealed the complexities of hydrolysis rates, which depend on various variables, indicating its significance in controlling side reactions in cross-coupling processes (Lennox & Lloyd‐Jones, 2012).

Synthesis of Novel Compounds

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is also significant in synthesizing novel compounds. For instance, research has shown its utility in creating stable trifluoroborate salts for various synthetic applications, including palladium-mediated cross-coupling reactions (Molander & Hoag, 2003).

Electrophilic and Nucleophilic Reactions

Studies have also delved into the reactions of potassium aryltrifluoroborates in electrophilic and nucleophilic environments. For instance, the amination of potassium aryl trifluoroborates using aqueous ammonia in copper-catalyzed reactions has been explored, highlighting the versatility of these compounds in different chemical environments (Liesen et al., 2012).

Mechanism of Action

Target of Action

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in many chemical reactions, particularly in the formation of carbon-carbon bonds.

Mode of Action

The compound interacts with its targets (aryl halides) through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid (or trifluoroborate) with an aryl or vinyl halide, catalyzed by a palladium(0) complex . In this case, Potassium (3-hydroxy-4-methylphenyl)trifluoroborate acts as a potent boronic acid surrogate .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to form carbon-carbon bonds, a critical process in the synthesis of many organic compounds. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of chemical structures.

Pharmacokinetics

Organoboron compounds like this are generally known for their stability . They are moisture- and air-stable, which can impact their bioavailability .

Result of Action

The primary result of the action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides involved in the reaction.

Action Environment

The action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be remarkably compliant with strong oxidative conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water and consult a physician .

Future Directions

Potassium trifluoroborates, including Potassium (3-hydroxy-4-methylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them promising candidates for future research and applications in various chemical reactions .

properties

IUPAC Name |

potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMQLXIBOAMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate | |

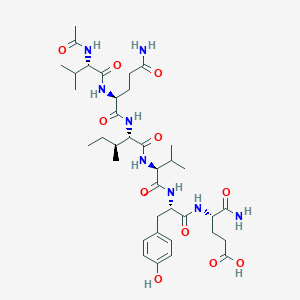

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)